

# The Genesis of Rapid-Acting Insulin: A Technical History of Insulin Lispro

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Insulin Lispro |           |
| Cat. No.:            | B144963        | Get Quote |

#### Introduction

**Insulin lispro**, marketed under the brand name Humalog, represents a landmark achievement in the therapeutic management of diabetes mellitus. Its development in the late 20th century by scientists at Eli Lilly and Company marked the dawn of insulin analog therapy, offering patients a treatment that more closely mimics the natural physiological response to meals. This technical guide provides an in-depth exploration of the discovery, development, and core scientific principles of **insulin lispro**, tailored for researchers, scientists, and drug development professionals.

## The Pre-Lispro Landscape: A Therapeutic Gap

Prior to the advent of insulin analogs, treatment for post-meal hyperglycemia relied on subcutaneous injections of regular human insulin (RHI). While effective, RHI had a significant drawback: its propensity for self-association. In pharmaceutical formulations, zinc is used to stabilize insulin, promoting the formation of insulin hexamers. Following subcutaneous injection, these hexamers must first dissociate into dimers and then into biologically active monomers to be absorbed into the bloodstream. This dissociation process is slow, leading to a delayed onset of action (30-60 minutes) and a prolonged duration that did not align well with the rapid influx of glucose from a meal. This pharmacokinetic mismatch often resulted in initial postprandial hyperglycemia followed by a risk of late postprandial hypoglycemia.

This therapeutic gap spurred a call from organizations like the Juvenile Diabetes Foundation International in 1985 for the development of faster-acting insulins that could better replicate the



body's natural prandial insulin spike.

### The Molecular Innovation: Inverting the B-Chain

The breakthrough that led to **insulin lispro** came from the research team led by Dr. Richard DiMarchi at Eli Lilly and Company.[1] The team hypothesized that by modifying the amino acid sequence of the insulin B-chain, they could disrupt the intermolecular contacts responsible for dimerization and hexamerization without compromising the insulin's ability to bind to its receptor.

Through recombinant DNA technology, they engineered a novel insulin analog by inverting the natural sequence of proline at position B28 and lysine at position B29.[2] This new molecule, named **insulin lispro** (from Lysine(B28), Proline(B29)), had a significantly reduced tendency for self-association.[3] This seemingly minor structural change had a profound impact: in solution, **insulin lispro** exists predominantly as monomers, allowing for rapid absorption from the subcutaneous tissue.[4] This modification did not, however, alter the molecule's binding affinity to the insulin receptor, ensuring its biological activity remained equivalent to that of human insulin on a molar basis.[5]

# **Manufacturing and Purification**

**Insulin lispro** is produced using recombinant DNA technology, a process that allows for the large-scale synthesis of this engineered protein.

#### **Recombinant Production in Escherichia coli**

The manufacturing process begins with the insertion of the gene encoding the **insulin lispro** precursor into a non-pathogenic laboratory strain of Escherichia coli bacteria. These genetically modified bacteria are then cultured in large-scale fermentation tanks. The **insulin lispro** precursor is expressed as insoluble inclusion bodies within the bacterial cells. This method offers several advantages, including high yield and protection of the protein from proteolytic degradation.

#### **Downstream Purification Protocol**

Following fermentation, a multi-step purification process is employed to isolate and refine the **insulin lispro**.

### Foundational & Exploratory





#### Experimental Protocol: Purification of Recombinant Insulin Lispro

- Cell Lysis and Inclusion Body Recovery: The E. coli cells are harvested and lysed to release
  the intracellular contents. The dense inclusion bodies are then separated from other cellular
  debris by centrifugation.
- Inclusion Body Washing: The recovered inclusion bodies are washed with agents such as urea and Triton X-100 to remove contaminants like host cell proteins and nucleic acids that are ionically or hydrophobically associated with the inclusion bodies.
- Solubilization and Refolding: The purified inclusion bodies are solubilized using strong
  denaturing agents (e.g., 8 M urea). The protein is then subjected to a refolding process, often
  involving dilution into a refolding buffer, which allows the proinsulin lispro to assume its
  correct three-dimensional structure with the proper formation of disulfide bonds.
- Enzymatic Cleavage: The refolded proinsulin lispro precursor is converted into the active two-chain insulin lispro molecule through enzymatic digestion. This is typically a two-step process:
  - Trypsin Digestion: Trypsin is used to cleave the C-peptide connecting the A and B chains.
  - Carboxypeptidase B Digestion: Carboxypeptidase B is then used to trim any remaining basic amino acid residues from the C-terminus of the newly formed B-chain.
- Chromatographic Purification: A series of chromatographic steps are used to purify the
  insulin lispro to a high degree, removing the cleavage enzymes, any remaining proinsulin,
  and other process-related impurities. This typically involves:
  - Ion-Exchange Chromatography (IEC): This separates proteins based on their net charge.
     Cation exchange resins are commonly used for proinsulin and insulin purification.
  - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and is a powerful tool for achieving the final high-purity product.
- Crystallization: The purified insulin lispro is crystallized in the presence of zinc and a
  phenolic preservative (like m-cresol) to form the stable hexameric structure used in the final



pharmaceutical formulation. These weakly associated hexamers readily dissociate back to monomers upon injection.

## **Mechanism of Action and Signaling Pathway**

**Insulin lispro** lowers blood glucose by the same mechanism as endogenous human insulin. It binds to the insulin receptor, a transmembrane tyrosine kinase receptor found on target cells like those in skeletal muscle, adipose tissue, and the liver.

This binding event triggers a cascade of intracellular signaling events:

- Receptor Autophosphorylation: Binding of insulin lispro to the alpha subunit of the insulin receptor induces a conformational change, leading to the autophosphorylation of tyrosine residues on the beta subunit.
- IRS Protein Recruitment and Phosphorylation: The activated receptor then recruits and phosphorylates various insulin receptor substrate (IRS) proteins.
- Activation of Downstream Pathways: Phosphorylated IRS proteins serve as docking sites for other signaling molecules, leading to the activation of two primary downstream pathways:
  - PI3K-Akt/PKB Pathway: This is the main pathway responsible for the metabolic actions of insulin. It culminates in the translocation of GLUT4 glucose transporters to the cell membrane in muscle and fat cells, facilitating the uptake of glucose from the bloodstream. This pathway also promotes glycogen synthesis in the liver and muscles and inhibits hepatic glucose production.
  - Ras-MAPK Pathway: This pathway is primarily involved in regulating gene expression and cell growth and differentiation.





Click to download full resolution via product page

**Insulin Lispro** Signaling Pathway

## Pharmacokinetic and Pharmacodynamic Profile

The clinical utility of **insulin lispro** is defined by its rapid absorption and action profile. The gold-standard method for evaluating the pharmacodynamic properties of insulin is the hyperinsulinemic-euglycemic clamp technique.

# **Experimental Protocol: The Euglycemic Clamp Technique**



The euglycemic clamp is a method used to quantify insulin sensitivity and measure the glucose-lowering effect of an insulin preparation.

- Subject Preparation: The study is conducted in fasted subjects. For patients with diabetes,
  an overnight intravenous insulin infusion may be used to achieve stable, near-normal blood
  glucose levels before the clamp procedure begins. Two intravenous catheters are placed in
  opposite arms: one for the infusion of insulin and glucose, and the other for blood sampling.
  The sampling arm is often warmed to "arterialize" the venous blood.
- Insulin Infusion: A primed-continuous infusion of insulin is administered to acutely raise and maintain the plasma insulin concentration at a specific hyperinsulinemic level (e.g., 100 μU/mL).
- Glucose Clamping: Simultaneously, blood glucose is monitored frequently (e.g., every 5-10 minutes). A variable infusion of a glucose solution (typically 20% dextrose) is adjusted to "clamp" the blood glucose concentration at a constant, euglycemic level (e.g., 100 mg/dL).
- Data Acquisition: The glucose infusion rate (GIR) required to maintain euglycemia is
  recorded over time. As the subcutaneously administered insulin lispro is absorbed and
  begins to act, the GIR must be increased to counteract the glucose-lowering effect. The GIR
  is therefore a direct measure of the insulin's metabolic activity.
- Pharmacokinetic Sampling: Blood samples are taken at regular intervals to measure the concentration of the insulin analog in the serum, allowing for the determination of pharmacokinetic parameters.

# Comparative Data: Insulin Lispro vs. Regular Human Insulin

Early clinical trials in healthy volunteers and patients with diabetes definitively established the accelerated pharmacokinetic (PK) and pharmacodynamic (PD) profile of **insulin lispro** compared to RHI.



| Parameter                                   | Insulin Lispro           | Regular<br>Human Insulin<br>(RHI) | Significance | Reference(s) |
|---------------------------------------------|--------------------------|-----------------------------------|--------------|--------------|
| Pharmacokinetic s (PK)                      |                          |                                   |              |              |
| Time to Peak Concentration (Tmax)           | 30 - 90 minutes          | 50 - 120 minutes                  | Faster       |              |
| Peak Concentration (Cmax)                   | Higher                   | Lower                             |              | _            |
| Half-life (t½) after SC injection           | ~1 hour                  | ~1.5 hours                        | Shorter      |              |
| Pharmacodynam ics (PD)                      |                          |                                   |              | _            |
| Onset of Action                             | ~15 minutes              | 30 - 60 minutes                   | Faster       |              |
| Time to Peak Glucose Infusion Rate          | ~1 hour                  | 2 - 3 hours                       | Faster       | _            |
| Duration of<br>Action                       | 2 - 5 hours              | 5 - 8 hours                       | Shorter      |              |
| Postprandial Glucose Excursion (1-hr)       | Significantly<br>Reduced | Higher                            | p < 0.05     | _            |
| Postprandial<br>Glucose<br>Excursion (2-hr) | Significantly<br>Reduced | Higher                            | p < 0.02     |              |

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Properties



| Study<br>Outcome (vs.<br>RHI)          | Odds Ratio<br>(OR) | 95%<br>Confidence<br>Interval (CI) | Significance | Reference(s) |
|----------------------------------------|--------------------|------------------------------------|--------------|--------------|
| Type 1 Diabetes                        |                    |                                    |              |              |
| Achieving ≥1<br>Therapeutic<br>Success | 1.35               | 1.32 - 1.83                        | Significant  |              |
| Postprandial BG<br>≤8 mmol/L           | 1.52               | 1.27 - 1.83                        | p < 0.00001  | _            |
| Type 2 Diabetes                        |                    |                                    |              |              |
| Achieving ≥1 Therapeutic Success       | 1.45               | 1.20 - 1.75                        | Significant  |              |

Table 2: Meta-Analysis of Clinical Trial Outcomes

# **Development and Approval Timeline**

The development of **insulin lispro** followed a structured path from initial concept to clinical application.





Click to download full resolution via product page

Insulin Lispro Development Workflow



Key milestones in the history of **insulin lispro** include:

- 1994: The pivotal clinical pharmacology study by Howey et al. is published, detailing the rapid absorption and action of **insulin lispro** (then referred to as [Lys(B28), Pro(B29)]-human insulin) in healthy volunteers.
- April 1996: Granted marketing authorization in the European Union.
- June 1996: Approved for use in the United States by the FDA, becoming the first commercially available insulin analog.

#### Conclusion

The discovery and development of **insulin lispro** was a triumph of rational drug design, enabled by advancements in recombinant DNA technology. By identifying and altering a key structural feature responsible for the delayed action of regular human insulin, scientists created a therapeutic agent that offered a more physiological approach to mealtime glucose control. The success of **insulin lispro** not only improved the quality of life for millions of people with diabetes by providing greater convenience and reducing the risk of hypoglycemia but also paved the way for the development of a wide array of subsequent insulin analogs, each designed to further refine and optimize insulin replacement therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Clinical outcomes with insulin lispro compared with human regular insulin: a meta-analysis
   Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. [Lys(B28), Pro(B29)]-human insulin. A rapidly absorbed analogue of human insulin -PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. ema.europa.eu [ema.europa.eu]
- 5. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [The Genesis of Rapid-Acting Insulin: A Technical History of Insulin Lispro]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144963#discovery-and-development-history-of-insulin-lispro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com